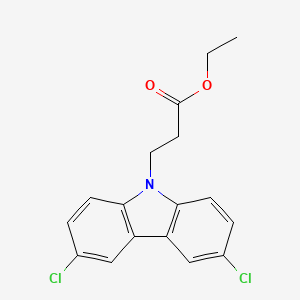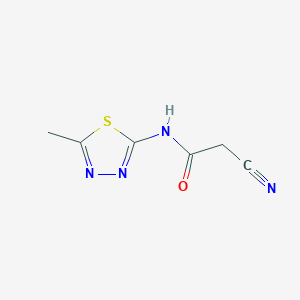![molecular formula C21H22N2OS2 B12128467 2-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B12128467.png)
2-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-metoxi-N-[(1Z)-4,4,6,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina es un compuesto orgánico complejo con una estructura única que incluye un núcleo de quinolina, un anillo de ditiolo y una porción de anilina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-metoxi-N-[(1Z)-4,4,6,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina normalmente involucra varios pasos, comenzando con precursores fácilmente disponibles. Una ruta común incluye la formación del núcleo de quinolina, seguida de la introducción del anillo de ditiolo y los grupos metoxi y anilina. Las condiciones de reacción a menudo requieren catalizadores, solventes y control de temperatura específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para escalar el proceso. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación como la cromatografía y la cristalización para lograr el producto deseado a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
2-metoxi-N-[(1Z)-4,4,6,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar derivados de quinolina con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden modificar el núcleo de quinolina o el anillo de ditiolo.
Sustitución: Los grupos metoxi y anilina pueden ser sustituidos con otros grupos funcionales bajo condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los productos deseados.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
2-metoxi-N-[(1Z)-4,4,6,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigada por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorada como un posible candidato a fármaco debido a su estructura única y actividad biológica.
Industria: Utilizada en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 2-metoxi-N-[(1Z)-4,4,6,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y la estructura del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-etoxi-N-(8-metoxi-4,4-dimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno)anilina
- 2,5-dimetoxi-N-[(1Z)-8-metoxi-4,4-dimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina
Unicidad
2-metoxi-N-[(1Z)-4,4,6,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina es única debido a su combinación específica de grupos funcionales y la presencia del anillo de ditiolo. Esta estructura imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C21H22N2OS2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-4,4,6,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H22N2OS2/c1-12-10-13(2)18-14(11-12)17-19(21(3,4)23-18)25-26-20(17)22-15-8-6-7-9-16(15)24-5/h6-11,23H,1-5H3 |
Clave InChI |
GOPJDSYHXOHMDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=CC=C4OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid](/img/structure/B12128389.png)

![4-(benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12128401.png)
![3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12128404.png)
![1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12128405.png)


![Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12128417.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128420.png)

}-N-(3,4-dimethyl phenyl)acetamide](/img/structure/B12128437.png)
![1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12128441.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B12128450.png)
![2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128464.png)
